molecular formula C32H28ClFN4O4S B1664302 [3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride CAS No. 161395-35-3

[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride

Cat. No. B1664302
M. Wt: 619.1 g/mol
InChI Key: NKIONDJYXPXFFL-JSSVAETHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-299 is a prodrug of A-85783.

Scientific Research Applications

Chromatography and Impurity Analysis

One application in scientific research involves the use of high-performance liquid chromatography for determining minor impurities in this compound, which is identified as a pro-drug. This technique is crucial for identifying manufacturing impurities, degradation products, and the active drug itself (Golich et al., 1995).

Antitumor Activity

The compound and its analogues have been studied for their antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. Certain analogues of this compound act as cyclin-dependent kinase 1 inhibitors, reducing DMPM cell proliferation and inducing caspase-dependent apoptotic response (Carbone et al., 2013).

Antagonism of Platelet-Activating Factor

Compounds related to [3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride, specifically those with indole compounds substituted at the 3-position, have been found to be potent antagonists of platelet-activating factor (PAF). This antagonism is useful in treating PAF-related disorders such as asthma and shock (Summers & Albert, 1987).

Synthesis and Molecular Docking

The compound is involved in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives have been subjected to in silico molecular docking screenings, highlighting their potential in targeting specific proteins for antimicrobial and antioxidant activity (Flefel et al., 2018).

Antiviral Activity

Research on derivatives of this compound, including studies on their antiviral activity against various viruses such as influenza and hepatitis C, has been conducted. This showcases its potential use in developing antiviral drugs (Ivashchenko et al., 2014).

properties

CAS RN

161395-35-3

Product Name

[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride

Molecular Formula

C32H28ClFN4O4S

Molecular Weight

619.1 g/mol

IUPAC Name

[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride

InChI

InChI=1S/C32H28FN4O4S.ClH/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21;/h4-17,31H,18-19H2,1-3H3;1H/q+1;/p-1/t31-;/m1./s1

InChI Key

NKIONDJYXPXFFL-JSSVAETHSA-M

Isomeric SMILES

CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-]

SMILES

CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-]

Canonical SMILES

CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT 299
ABT-299

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride
Reactant of Route 2
Reactant of Route 2
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride
Reactant of Route 3
Reactant of Route 3
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride
Reactant of Route 4
Reactant of Route 4
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride
Reactant of Route 5
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride
Reactant of Route 6
Reactant of Route 6
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride

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